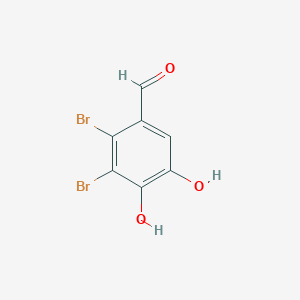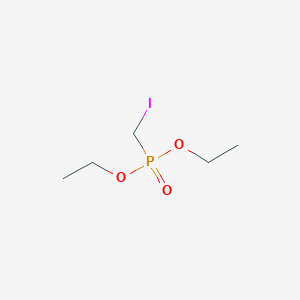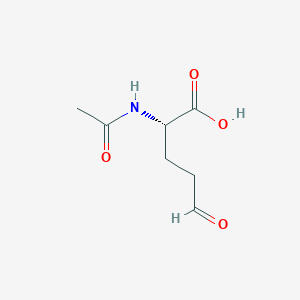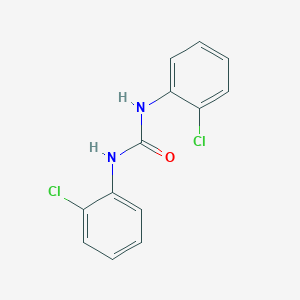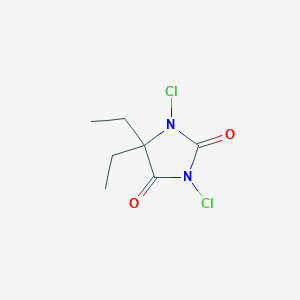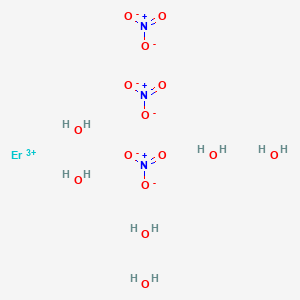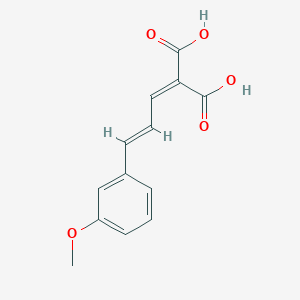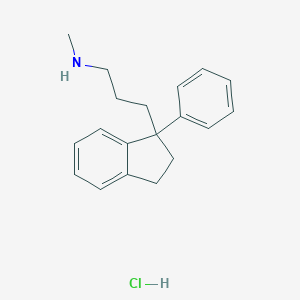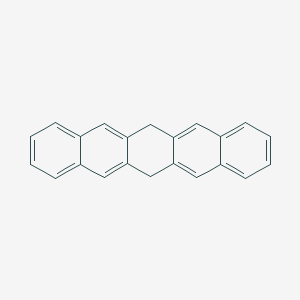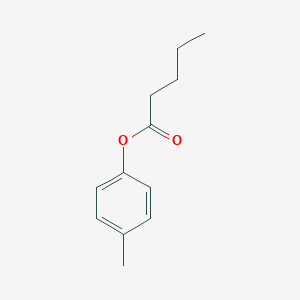
Pentanoic acid, 4-methylphenyl ester
Übersicht
Beschreibung
Pentanoic acid, 4-methylphenyl ester, also known as pivalophenone, is an organic compound that belongs to the class of ketones. It is widely used in various scientific research applications, including drug synthesis, as a solvent, and as a reagent in organic chemistry.
Wirkmechanismus
The mechanism of action of Pentanoic acid, 4-methylphenyl ester, is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which can lead to a decrease in the production of certain chemicals.
Biochemische Und Physiologische Effekte
Pentanoic acid, 4-methylphenyl ester, has been shown to have various biochemical and physiological effects. It has been found to have anticonvulsant and analgesic properties, making it a potential treatment for epilepsy and chronic pain. Additionally, it has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory conditions such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
Pentanoic acid, 4-methylphenyl ester, has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it is a versatile reagent that can be used in a variety of different reactions. However, it also has some limitations. It is highly reactive and can be dangerous if not handled properly. Additionally, it can be expensive to purchase in large quantities.
Zukünftige Richtungen
There are several future directions for the use of Pentanoic acid, 4-methylphenyl ester, in scientific research. One potential area of research is the development of new drugs that utilize Pentanoic acid, 4-methylphenyl estere as a key component. Additionally, research could be conducted into the potential use of Pentanoic acid, 4-methylphenyl estere as a treatment for other conditions, such as anxiety and depression. Finally, further research could be conducted into the mechanism of action of Pentanoic acid, 4-methylphenyl estere, which could lead to a better understanding of its potential uses and limitations.
Conclusion:
Pentanoic acid, 4-methylphenyl ester, is a versatile and widely used compound in scientific research. Its synthesis method is relatively simple, and it has numerous applications in drug synthesis, organic chemistry, and the food industry. While its mechanism of action is not fully understood, it has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. While it has several advantages for lab experiments, it also has some limitations, including its reactivity and cost. Finally, there are several potential future directions for research into Pentanoic acid, 4-methylphenyl estere, including the development of new drugs and a better understanding of its mechanism of action.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 4-methylphenyl ester, is widely used in scientific research. It is commonly used as a solvent in the synthesis of various drugs, including antihistamines, analgesics, and anticonvulsants. It is also used as a reagent in organic chemistry for the preparation of various compounds. Additionally, it is used as a flavoring agent in the food industry.
Eigenschaften
CAS-Nummer |
10415-86-8 |
|---|---|
Produktname |
Pentanoic acid, 4-methylphenyl ester |
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
(4-methylphenyl) pentanoate |
InChI |
InChI=1S/C12H16O2/c1-3-4-5-12(13)14-11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
XDIFYXKFWPNGRV-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC1=CC=C(C=C1)C |
Kanonische SMILES |
CCCCC(=O)OC1=CC=C(C=C1)C |
Andere CAS-Nummern |
10415-86-8 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


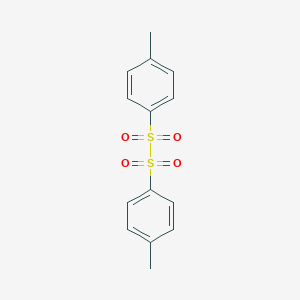
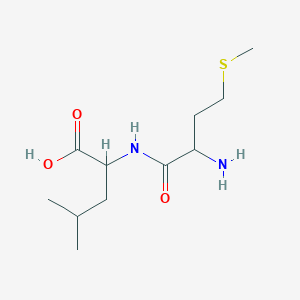
![2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-](/img/structure/B80388.png)
